Product packaging for Peptide tyrosine phenylalanine(Cat. No.:CAS No. 144527-25-3)

Peptide tyrosine phenylalanine

Cat. No.: B131256
CAS No.: 144527-25-3
M. Wt: 1092.3 g/mol
InChI Key: BDUCNKVXJBDQDF-NKDPYFLXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Peptide tyrosine phenylalanine (PYF) is a novel nonapeptide (H-Tyr-Ala-Ile-Val-Ala-Arg-Pro-Arg-Phe-OH) originally isolated from the brain of the squid, Loligo vulgaris . It is classified as a neuropeptide F (NPF)-related peptide, sharing structural similarities with this family of neuropeptides which are involved in various physiological processes in invertebrates . This nine-amino-acid sequence, with a molecular formula of C52H81N15O11 and a molecular weight of 1091.3, is offered as a synthetic, high-purity (>96%) product for research applications . Research into this compound contributes to the broader study of neuropeptide signaling and evolution. Investigating NPF-related peptides in model invertebrates like squid and snails provides valuable insights into the fundamental mechanisms of neuropeptide function and their roles in regulating behavior and physiology . As a research tool, this peptide can be utilized in neurological and biochemical studies, particularly those focused on understanding the neuropeptide systems of invertebrates. The product is supplied as a lyophilized powder and is intended for Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C52H81N15O11 B131256 Peptide tyrosine phenylalanine CAS No. 144527-25-3

Properties

CAS No.

144527-25-3

Molecular Formula

C52H81N15O11

Molecular Weight

1092.3 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C52H81N15O11/c1-7-29(4)41(66-43(70)31(6)60-44(71)35(53)26-33-19-21-34(68)22-20-33)48(75)65-40(28(2)3)47(74)61-30(5)42(69)63-37(17-12-24-59-52(56)57)49(76)67-25-13-18-39(67)46(73)62-36(16-11-23-58-51(54)55)45(72)64-38(50(77)78)27-32-14-9-8-10-15-32/h8-10,14-15,19-22,28-31,35-41,68H,7,11-13,16-18,23-27,53H2,1-6H3,(H,60,71)(H,61,74)(H,62,73)(H,63,69)(H,64,72)(H,65,75)(H,66,70)(H,77,78)(H4,54,55,58)(H4,56,57,59)/t29-,30-,31-,35-,36-,37-,38-,39-,40-,41-/m0/s1

InChI Key

BDUCNKVXJBDQDF-NKDPYFLXSA-N

SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CC=C(C=C3)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N

Other CAS No.

144527-25-3

sequence

YAIVARPRF

Synonyms

peptide tyrosine phenylalanine
Tyr-Ala-Ile-Val-Ala-Arg-Pro-Arg-Phe
tyrosyl-alanyl-isoleucyl-valyl-alanyl-arginyl-prolyl-arginyl-phenylalanine

Origin of Product

United States

Discovery, Isolation, and Characterization of Peptide Tyrosine Phenylalanine Pyf

Methodologies for Neuropeptide Isolation from Biological Sources

The isolation of neuropeptides from biological tissues is a meticulous process that involves several key stages to ensure the purification of the target molecule in its bioactive form. A general workflow for neuropeptide isolation from a biological source like the squid brain includes initial extraction, followed by chromatographic separation and purification.

Initial Extraction: The primary step involves the homogenization of the brain tissue in an acidic environment to inhibit enzymatic degradation of the peptides. This is often followed by centrifugation to separate the soluble peptide-containing supernatant from the insoluble cellular debris.

Chromatographic Separation and Purification: High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in peptide purification. A common approach is to use reversed-phase HPLC (RP-HPLC), where the peptide extract is passed through a column containing a nonpolar stationary phase. The peptides are then eluted with a gradient of an organic solvent, which separates them based on their hydrophobicity. The fractions are collected, and those containing the peptide of interest are identified, often through immunoassays if an antibody is available, and then subjected to further rounds of purification using different chromatographic principles until a pure peptide is obtained.

A summary of common techniques used in neuropeptide isolation is presented in the table below.

Technique Principle Purpose in Neuropeptide Isolation
Homogenization Mechanical disruption of tissuesTo release intracellular contents, including neuropeptides.
Centrifugation Separation based on densityTo remove cellular debris from the soluble peptide extract.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Separation based on hydrophobicityTo purify the target neuropeptide from a complex mixture of other peptides and proteins.
Immunoassay Detection using specific antibodiesTo identify fractions containing the neuropeptide of interest during the purification process.

Sequence Elucidation and Initial Characterization of PYF

The isolated PYF from Loligo vulgaris was characterized as a novel nonapeptide, meaning it is composed of nine amino acid residues. cambridge.orgresearchgate.net The precise sequence of amino acids was determined to be:

Tyr-Ala-Ile-Val-Ala-Arg-Pro-Arg-Phe-NH₂

This is represented by the one-letter code YAIVARPRFamide . The "amide" at the C-terminus indicates that the terminal carboxyl group is amidated, a common post-translational modification in neuropeptides that often confers resistance to degradation and is crucial for biological activity.

Initial characterization of PYF suggested that it might be a truncated, yet receptor-active, variant of a larger neuropeptide, specifically a member of the Neuropeptide F (NPF) family. cambridge.orgresearchgate.net This hypothesis was based on the significant sequence homology of PYF with the C-terminal region of NPFs from various species. cambridge.orgresearchgate.net It has been proposed that PYF could be generated through a unique processing mechanism involving the specific cleavage between two tyrosine residues in a precursor squid NPF molecule. cambridge.orgresearchgate.net

Homology and Evolutionary Context of PYF within Neuropeptide Families

PYF exhibits marked homology with the C-terminal nonapeptides of the Pancreatic Polypeptide (PP) and Neuropeptide F (NPF) families. cambridge.orgresearchgate.net NPFs are a group of neuropeptides found in invertebrates that are considered to be the evolutionary counterparts of the vertebrate Neuropeptide Y (NPY) superfamily. nih.gov The NPY superfamily in vertebrates includes NPY, Peptide YY (PYY), and Pancreatic Polypeptide (PP), which are involved in a wide range of physiological processes.

The discovery of NPF in the parasitic flatworm Moniezia expansa was the first identification of a member of this family in an invertebrate. nih.gov Subsequent research has identified NPF-related peptides in numerous other invertebrate species. The invertebrate NPFs and vertebrate NPYs are believed to have evolved from a common ancestral gene. nih.gov

The sequence of PYF from Loligo vulgaris aligns with the conserved C-terminal region of NPFs, which is crucial for their biological activity. This shared structural feature suggests that PYF may have similar physiological roles to other members of the NPF/NPY superfamily. The table below illustrates the sequence similarity between squid PYF and the C-terminal region of human Neuropeptide Y.

Peptide C-Terminal Amino Acid Sequence
Squid PYF Y A I V A R P R F
Human NPY ... S K Y Y S A L R H Y I N L I T R Q R Y

This homology underscores the ancient evolutionary origins of this neuropeptide family and highlights the conservation of key structural motifs across diverse animal phyla.

Biosynthesis and Metabolic Pathways of Tyrosine and Phenylalanine in Peptide Systems

De Novo Biosynthesis of Phenylalanine and Tyrosine

The primary route for the synthesis of phenylalanine and tyrosine is the shikimate pathway, a seven-step metabolic sequence that is notably absent in mammals. wikipedia.orgnih.gov This pathway converts simple carbohydrate precursors into chorismate, a pivotal branch-point intermediate for the synthesis of all three aromatic amino acids: phenylalanine, tyrosine, and tryptophan. nih.govnih.gov

Shikimate Pathway and Chorismate as Precursors

The shikimate pathway commences with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P), products of glycolysis and the pentose (B10789219) phosphate (B84403) pathway, respectively. nih.govyoutube.com This initial reaction is catalyzed by 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase. youtube.com The subsequent six enzymatic steps lead to the formation of chorismate. youtube.comwikipedia.org

Chorismate stands as the final product of the shikimate pathway and the critical precursor for the synthesis of phenylalanine and tyrosine. nih.govnih.gov Its strategic position allows for the regulation of carbon flow into primary and secondary metabolism. nih.gov The conversion of 5-enolpyruvylshikimate-3-phosphate (EPSP) to chorismate is catalyzed by chorismate synthase, the final enzyme in the pathway. wikipedia.orgwikipedia.org

Key Enzymes of the Shikimate Pathway

Enzyme Function
3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase Catalyzes the initial condensation of PEP and E4P. youtube.com
3-dehydroquinate (B1236863) synthase Converts DAHP to 3-dehydroquinate. youtube.com
3-dehydroquinate dehydratase Catalyzes the dehydration of 3-dehydroquinate to 3-dehydroshikimate. wikipedia.org
Shikimate dehydrogenase Reduces 3-dehydroshikimate to shikimate. wikipedia.org
Shikimate kinase Phosphorylates shikimate to form shikimate 3-phosphate. wikipedia.orgyoutube.com
5-enolpyruvylshikimate-3-phosphate (EPSP) synthase Couples shikimate 3-phosphate with another molecule of PEP to form EPSP. wikipedia.org
Chorismate synthase Catalyzes the final step, converting EPSP to chorismate. wikipedia.orgwikipedia.org

Branching Pathways to Phenylalanine and Tyrosine

From chorismate, the metabolic path diverges to produce phenylalanine and tyrosine. nih.gov A key enzyme in this divergence is chorismate mutase, which catalyzes the Claisen rearrangement of chorismate to prephenate. wikipedia.orgnih.gov

In many microorganisms, the pathway to phenylalanine proceeds via phenylpyruvate. nih.gov Prephenate is converted to phenylpyruvate by prephenate dehydratase, and a subsequent transamination reaction yields phenylalanine. frontiersin.org In plants, the predominant route to phenylalanine is through arogenate. nih.govfrontiersin.org Prephenate is first transaminated to arogenate by prephenate aminotransferase, and then arogenate dehydratase catalyzes the dehydration and decarboxylation of arogenate to produce phenylalanine. frontiersin.org

The biosynthesis of tyrosine also follows two primary routes originating from prephenate. researchgate.net In many microbes, prephenate is converted to 4-hydroxyphenylpyruvate by prephenate dehydrogenase, which is then transaminated to form tyrosine. youtube.comresearchgate.net In plants and some bacteria, the arogenate pathway is more common for tyrosine synthesis as well. researchgate.net Here, prephenate is converted to arogenate, which is then dehydrogenated and decarboxylated by arogenate dehydrogenase to yield tyrosine. youtube.comresearchgate.net

Enzymatic Conversions Involving Tyrosine and Phenylalanine Residues

Once incorporated into peptides or as free amino acids, tyrosine and phenylalanine can undergo further enzymatic modifications, leading to a diverse range of compounds with various biological activities.

Tyrosine Phenol (B47542) Lyase Activity in Tyrosine Synthesis

Tyrosine phenol-lyase (TPL), also known as β-tyrosinase, is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that catalyzes the reversible α,β-elimination of L-tyrosine to phenol, pyruvate, and ammonia. ebi.ac.ukjst.go.jp This enzyme is found in various bacteria. jst.go.jp The reverse reaction, the synthesis of L-tyrosine from phenol, pyruvate, and ammonia, is of significant interest for biotechnological applications. finechemicals.com.cnresearchgate.net The catalytic mechanism involves the formation of an external aldimine with the substrate, followed by proton abstraction and subsequent elimination of the phenol group. nih.govnih.gov

Phenylalanine Ammonia-Lyase (PAL) and Cinnamic Acid Hydroxylase Pathways

Phenylalanine ammonia-lyase (PAL) is a crucial enzyme that channels phenylalanine from primary metabolism into the phenylpropanoid secondary metabolic pathway in plants and some fungi. wikipedia.orgrsc.org PAL catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid and ammonia. wikipedia.orgbrainkart.com This reaction is the committed step for the biosynthesis of a vast array of phenylpropanoid compounds, including flavonoids, lignins, and stilbenes. wikipedia.orgagrometodos.com In some monocots, PAL can also exhibit tyrosine ammonia-lyase (TAL) activity, converting L-tyrosine to p-coumaric acid. nih.gov

Following the action of PAL, trans-cinnamic acid is often hydroxylated by cinnamic acid 4-hydroxylase (C4H), a cytochrome P450 monooxygenase. plos.orgresearchgate.net This enzyme introduces a hydroxyl group at the para-position of the aromatic ring, converting cinnamic acid to p-coumaric acid. plos.org This hydroxylation is a key step in the biosynthesis of many phenylpropanoids. researchgate.net The activity of PAL can be subject to feedback inhibition by its product, cinnamic acid, and other downstream metabolites, indicating a tight regulation of the phenylpropanoid pathway. nih.govunc.edu

Enzymes in Phenylalanine and Tyrosine Conversion

Enzyme Abbreviation Function
Tyrosine Phenol-Lyase TPL Catalyzes the reversible conversion of L-tyrosine to phenol, pyruvate, and ammonia. ebi.ac.ukjst.go.jp
Phenylalanine Ammonia-Lyase PAL Catalyzes the deamination of L-phenylalanine to trans-cinnamic acid. wikipedia.orgbrainkart.com
Cinnamic Acid 4-Hydroxylase C4H Hydroxylates trans-cinnamic acid to produce p-coumaric acid. plos.orgresearchgate.net
Tyrosine Aminotransferase TAT Catalyzes the transamination of tyrosine to 4-hydroxyphenylpyruvate. wikipedia.orgyoutube.com

Tyrosine Aminotransferase Activity

Tyrosine aminotransferase (TAT), also known as tyrosine transaminase, is a PLP-dependent enzyme that catalyzes the first step in the catabolism of tyrosine. wikipedia.orgyoutube.com It transfers the amino group from tyrosine to α-ketoglutarate, producing 4-hydroxyphenylpyruvate and glutamate. wikipedia.org This reaction is the rate-limiting step in tyrosine degradation. wikipedia.org TAT is primarily found in the liver of mammals and plays a crucial role in amino acid metabolism. wikipedia.orgdavuniversity.org While its primary role is catabolic, the reversible nature of the transamination reaction means it can also be involved in the synthesis of tyrosine from 4-hydroxyphenylpyruvate if a suitable amino donor is available. nih.gov

Tyrosinase-Catalyzed Peptide Modification and Stapling

Tyrosinase, a copper-containing enzyme, plays a pivotal role in the modification of peptides containing tyrosine residues. nih.gov This enzyme catalyzes the oxidation of the phenol side chain of tyrosine to a highly reactive o-quinone. nih.govslideshare.net This enzymatic conversion is the foundational step for several peptide modification and stapling strategies, enhancing their structural stability and biological activity.

The process begins with the tyrosinase-mediated hydroxylation of a monophenol (like the tyrosine side chain) to an o-diphenol, which is then further oxidized to an o-quinone. nih.gov These quinones are electrophilic and can react with nucleophilic groups present on other amino acid side chains within the peptide. acs.org This reactivity allows for the formation of covalent cross-links, effectively "stapling" different parts of the peptide chain together.

One notable application of this is in the side-chain to side-chain coupling of p-amino phenylalanine and tyrosine residues. cutm.ac.insigmaaldrich.comtandfonline.com This enzymatic stapling proceeds under mild conditions and is compatible with various amino acid side chains. cutm.ac.insigmaaldrich.com The resulting stapled peptides have been shown to exhibit enhanced serum stability, a higher degree of helicity, and improved binding affinity to their targets compared to their linear counterparts. cutm.ac.inresearchgate.net

Furthermore, tyrosinase can be employed in chemoenzymatic cascades for peptide ligation. veeprho.compharmaguideline.com In this approach, tyrosinase converts an N-terminal tyrosine residue to L-3,4-dihydroxyphenylalanine (L-DOPA). veeprho.compharmaguideline.com The newly formed DOPA residue provides the necessary functionality for subsequent chemical reactions, such as the Pictet-Spengler reaction, to ligate other molecules, including fluorescent tags or other peptides. veeprho.compharmaguideline.com

The table below summarizes key aspects of tyrosinase-catalyzed peptide modifications.

Modification TypeEnzymeReactive SpeciesKey OutcomeReference
Cross-linkingTyrosinaseo-quinoneFormation of covalent bonds between peptide chains. acs.orgencyclopedia.pub
Peptide StaplingTyrosinaseo-quinoneIntramolecular linkage of amino acid side chains, enhancing stability. cutm.ac.insigmaaldrich.comresearchgate.net
Peptide LigationTyrosinaseL-DOPAEnables the coupling of other molecules to the peptide. veeprho.compharmaguideline.com

Catabolism and Degradation Pathways of Aromatic Amino Acid Peptides

The breakdown of peptides containing aromatic amino acids like tyrosine and phenylalanine is a complex process involving both general and specific degradation pathways. These pathways are crucial for amino acid recycling and maintaining cellular homeostasis.

General Mechanisms of Peptide Degradation

Peptide degradation can occur through two primary mechanisms: chemical and enzymatic degradation.

Chemical Degradation involves the alteration of a peptide's structure through non-enzymatic processes. encyclopedia.pub These can include:

Hydrolysis: The cleavage of peptide bonds by water, a process that can be accelerated by extremes in pH. sigmaaldrich.comveeprho.com

Oxidation: The modification of certain amino acid residues, such as the aromatic rings of tyrosine and phenylalanine, by reactive oxygen species. veeprho.comresearchgate.net

Deamidation: The removal of an amide group from the side chains of asparagine or glutamine, which can alter the peptide's structure and function. sigmaaldrich.comnih.gov

Racemization: The conversion of L-amino acids to a mixture of L- and D-isomers, potentially rendering the peptide biologically inactive. sigmaaldrich.comveeprho.com

Physical Instability can also lead to peptide degradation through non-covalent changes, such as denaturation (loss of native structure), adsorption to surfaces, and aggregation. veeprho.comencyclopedia.pub

Enzymatic Degradation is the primary route for peptide catabolism in biological systems and is carried out by proteases. wikipedia.org These enzymes catalyze the hydrolysis of peptide bonds. Proteases are broadly classified into:

Endopeptidases: These enzymes, including pepsin, trypsin, and chymotrypsin, cleave peptide bonds within the interior of the peptide chain. nih.govwikipedia.org

Exopeptidases: This class includes aminopeptidases and carboxypeptidases, which cleave amino acids from the N-terminus and C-terminus of the peptide, respectively. tandfonline.comwikipedia.org

The susceptibility of a peptide to proteolytic degradation is influenced by its amino acid sequence, secondary structure, and terminal modifications. tandfonline.com

Specific Degradation of Tyrosine and Phenylalanine Residues

The catabolism of phenylalanine and tyrosine residues, whether as free amino acids or within a peptide, follows a specific and interconnected pathway primarily occurring in the liver. pharmaguideline.comdavuniversity.org

The degradation process begins with the conversion of phenylalanine to tyrosine, a reaction catalyzed by the enzyme phenylalanine hydroxylase. davuniversity.orgsmpdb.ca This is an irreversible hydroxylation step. davuniversity.org From this point, the metabolic pathways of both amino acids converge. davuniversity.orgslideshare.net

The subsequent steps in the degradation of tyrosine are as follows:

Transamination: Tyrosine is converted to p-hydroxyphenylpyruvate by the enzyme tyrosine transaminase. cutm.ac.indavuniversity.org

Oxidation and Decarboxylation: p-Hydroxyphenylpyruvate is then converted to homogentisate (B1232598) by p-hydroxyphenylpyruvate hydroxylase. cutm.ac.inpharmaguideline.com

Ring Cleavage: The aromatic ring of homogentisate is opened by homogentisate oxidase to form 4-maleylacetoacetate (B1238811). cutm.ac.inslideshare.net

Isomerization: 4-maleylacetoacetate is isomerized to 4-fumarylacetoacetate by maleylacetoacetate isomerase. cutm.ac.in

Hydrolysis: Finally, 4-fumarylacetoacetate is cleaved by fumarylacetoacetate hydrolase to yield fumarate (B1241708) and acetoacetate. smpdb.cayoutube.com

The table below outlines the key enzymatic steps in the degradation of phenylalanine and tyrosine.

StepSubstrateEnzymeProductReference
1PhenylalaninePhenylalanine hydroxylaseTyrosine davuniversity.orgsmpdb.ca
2TyrosineTyrosine transaminasep-Hydroxyphenylpyruvate cutm.ac.indavuniversity.org
3p-Hydroxyphenylpyruvatep-Hydroxyphenylpyruvate hydroxylaseHomogentisate cutm.ac.inpharmaguideline.com
4HomogentisateHomogentisate oxidase4-Maleylacetoacetate cutm.ac.inslideshare.net
54-MaleylacetoacetateMaleylacetoacetate isomerase4-Fumarylacetoacetate cutm.ac.in
64-FumarylacetoacetateFumarylacetoacetate hydrolaseFumarate and Acetoacetate smpdb.cayoutube.com

Metabolic Byproducts and Their Biological Significance

The catabolism of phenylalanine and tyrosine culminates in the production of two key metabolic intermediates: fumarate and acetoacetate. smpdb.cayoutube.com These molecules play significant roles in central metabolic pathways.

Fumarate: This is an intermediate of the citric acid cycle (Krebs cycle). Its production from tyrosine and phenylalanine catabolism means these amino acids are glucogenic , as fumarate can be converted to malate, then oxaloacetate, which is a precursor for gluconeogenesis (the synthesis of glucose). davuniversity.orgyoutube.com

Acetoacetate: This is one of the three ketone bodies. Its formation classifies tyrosine and phenylalanine as ketogenic amino acids. davuniversity.orgyoutube.com Acetoacetate can be converted to acetyl-CoA, which can be used as a fuel source in the citric acid cycle or for the synthesis of fatty acids and cholesterol.

Therefore, the degradation of peptides containing tyrosine and phenylalanine provides the body with precursors for both glucose and fat synthesis, highlighting their importance in energy metabolism. davuniversity.orgslideshare.net Under normal physiological conditions, these pathways are tightly regulated to meet the body's energetic demands.

Structural Analysis and Conformation of Peptides Containing Tyrosine and Phenylalanine

Spectroscopic Methodologies for Peptide Conformation Elucidation

Spectroscopic techniques provide powerful tools for probing the conformational landscape of peptides in various environments. nih.gov Methods such as Nuclear Magnetic Resonance (NMR) and Vibrational Circular Dichroism (VCD) are particularly adept at revealing detailed structural information, including the nature of aromatic interactions and the secondary structure of the peptide backbone.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the detailed structural analysis of peptides in solution. benthamdirect.com It provides atomic-resolution information on peptide conformation and dynamics, and is especially powerful for characterizing interactions between aromatic residues.

In peptides designed to form specific structures like β-hairpins, NMR studies have revealed that interactions between tyrosine and phenylalanine residues across the β-sheet are common. acs.org These interactions often favor a "T-shaped" arrangement of the aromatic rings. acs.org A key indicator of such proximity is the observation of upfield chemical shifts for specific aromatic protons, a consequence of ring current effects from the neighboring aromatic ring. acs.org The temperature dependence of these chemical shifts can further elucidate the stability of these interactions. acs.org

Solid-state NMR spectroscopy, coupled with quantum chemical calculations, has also been employed to investigate phenylalanine and tyrosine residues within dipeptides. illinois.edu These studies have shown that the chemical shifts of the aromatic Cγ carbons are sensitive to the local electrostatic environment, which is influenced by the peptide's conformation. illinois.edu A significant correlation has been observed between the atomic charge on Cγ and its chemical shift, indicating that electrostatic field effects play a dominant role in the shielding of these carbon atoms. illinois.edu

Table 1: Representative ¹H NMR Chemical Shift Ranges for Aromatic Protons in Peptides

Proton Type Typical Chemical Shift Range (ppm) Factors Influencing Shift
Phenylalanine (Phe) aromatic protons 7.20 - 7.40 Proximity to other aromatic rings (ring current effects), solvent exposure, hydrogen bonding.
Tyrosine (Tyr) aromatic protons 6.70 - 7.20 Proximity to other aromatic rings, ionization state of the hydroxyl group, solvent exposure.
Amide protons (general) 7.50 - 8.50 Hydrogen bonding, secondary structure (α-helix vs. β-sheet), solvent accessibility.

Note: These are general ranges and can vary significantly based on the specific peptide sequence, conformation, and experimental conditions.

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by chiral molecules. nih.govresearchgate.net VCD is highly sensitive to the secondary structure of peptides, providing distinct spectral signatures for conformations such as α-helices, β-sheets, and disordered structures. nih.govcas.cz

The amide I (primarily C=O stretching) and amide II (C-N stretching and N-H bending) vibrational bands are particularly informative in VCD spectroscopy. nih.gov For instance, α-helical structures typically exhibit a characteristic positive VCD couplet in the amide I region, while β-sheets and unordered conformations often show a negative couplet. researchgate.net This sensitivity allows for the qualitative and quantitative analysis of peptide secondary structure content. nih.gov

The interpretation of VCD spectra is often aided by theoretical calculations. By simulating the VCD spectra for different peptide conformations, a direct comparison with experimental data can be made, allowing for the validation of predicted structures. cas.cz The general coupled oscillator (GCO) model is one approach used to analyze the origin of VCD signals, providing insights into what determines the signs and intensities of the observed bands. nih.gov Studies on model peptides have demonstrated that the VCD features are predominantly governed by the chirality and conformation of the peptide backbone rather than the specific amino acid sequence. aip.org

Table 2: Characteristic VCD Signatures for Common Peptide Secondary Structures in the Amide I Region

Secondary Structure Approximate Wavenumber (cm⁻¹) Expected VCD Signal Pattern
α-Helix 1650 - 1660 Positive couplet (+/-)
β-Sheet 1620 - 1640 Negative band or weak couplet
3₁₀-Helix 1660 - 1670 Similar sign pattern to α-helix but with different intensity
Unordered/Random Coil 1640 - 1650 Negative couplet or broad negative band

Note: The exact positions and intensities of VCD bands can be influenced by the solvent, temperature, and specific peptide sequence.

Aromatic Interactions within Peptide Architectures

Pi-Stacking and Face-to-Edge Interactions of Aromatic Rings

The delocalized π-electrons of the aromatic rings of tyrosine and phenylalanine facilitate π-stacking interactions. These can occur in several geometries, with the most common in proteins being the T-shaped (edge-to-face) and parallel-displaced (offset-stacked) orientations. semanticscholar.orgcolostate.edu True face-to-face stacking is generally disfavored due to electrostatic repulsion between the electron clouds. colostate.edu

Computational studies involving molecular dynamics simulations have been used to calculate the potential of mean force for interactions between pairs of aromatic amino acids, revealing the energetic landscape of these interactions in different solvents. researchgate.netnih.gov

Preferred Geometries of Aromatic Interactions:

Interaction PairPreferred GeometryEnergetic Favorability (kcal/mol)
Phenylalanine-PhenylalanineParallel-displaced~0.5-0.75 more stable than T-shaped semanticscholar.org
Tyrosine-TyrosineT-shaped (especially at the protein surface) nih.gov-
Phenylalanine-TyrosineParallel-displaced-

The competition between stacked and T-shaped geometries is influenced by the surrounding environment and the constraints imposed by the peptide backbone. researchgate.netnih.gov For instance, short distances between the alpha-carbons of the interacting residues tend to favor stacked arrangements, while larger distances favor T-shaped geometries. nih.gov

Influence of Aromatic Residues on Peptide Secondary Structures

The presence of tyrosine and phenylalanine residues can significantly influence the propensity of a peptide to adopt specific secondary structures, such as α-helices and β-sheets.

In α-helices, aromatic interactions between residues at the i and i+4 positions can stabilize the helical conformation. nih.govnih.gov Studies on alanine-based helical peptides have shown that interactions between phenylalanine and other residues like lysine, or between tyrosine and leucine (B10760876) or valine, at these positions provide a stabilizing energy of approximately -0.10 to -0.18 kcal/mol. nih.govresearchgate.net The stabilizing effect of a phenylalanine-phenylalanine interaction at an i, i+4 spacing has been quantified to be around -0.27 kcal/mol at internal positions of the helix. nih.gov

In the context of β-sheets, aromatic interactions, particularly π-stacking, between residues on adjacent strands can contribute to the stability of the sheet structure. nih.gov The substitution of phenylalanine with tyrosine can sometimes disrupt fibrillization, suggesting that the specific nature of the aromatic ring and its interactions are critical. nih.gov The electronic properties of the aromatic ring, influenced by substituents like the hydroxyl group of tyrosine, can alter the preferred stacking geometry and thus affect the propensity for β-sheet formation and aggregation. nih.gov

Role of Tyrosine's Hydroxyl Group in Intermolecular Interactions

Unlike phenylalanine, tyrosine possesses a reactive hydroxyl group on its phenolic ring, which significantly expands its capacity for intermolecular interactions. russelllab.org This hydroxyl group can act as both a hydrogen bond donor and acceptor, allowing it to form hydrogen bonds with other amino acid side chains, the peptide backbone, or solvent molecules. nih.govresearchgate.net

The contribution of these hydrogen bonds to protein and peptide stability has been quantified through mutational studies where tyrosine is replaced by phenylalanine. The average decrease in stability upon removing a hydrogen-bonding tyrosine is approximately 2.0 (±1.0) kcal/mol. researchgate.netnih.gov Even when not forming an intramolecular hydrogen bond, the tyrosine hydroxyl group can still contribute favorably to stability, with an average contribution of 0.4 (±0.6) kcal/mol. researchgate.netnih.gov

Contribution of Tyrosine's Hydroxyl Group to Stability:

Condition of Tyrosine -OHAverage Change in Stability upon Tyr to Phe Mutation (kcal/mol)
Forms intramolecular hydrogen bond-2.0 (±1.0) researchgate.netnih.gov
Does not form intramolecular hydrogen bond-0.4 (±0.6) researchgate.netnih.gov

This demonstrates that the polar interactions mediated by the hydroxyl group are energetically significant and play a crucial role in the structural integrity of peptides and proteins.

Structural Motifs and Assembly Mechanisms in Tyrosine-Rich Peptides

Peptides rich in tyrosine, often in combination with other aromatic residues like phenylalanine, are known to self-assemble into a variety of well-defined nanostructures. nih.govelsevierpure.com The interplay of π-π stacking, hydrogen bonding from the tyrosine hydroxyl group, and hydrophobic interactions drives the assembly process. nih.gov

For example, tripeptides composed of tyrosine, phenylalanine, and aspartic acid have been shown to form distinct assembled structures, including needle-like crystalline fibers and nanofibrils, depending on the amino acid sequence. nih.gov The diphenylalanine (FF) motif, a core recognition motif in amyloid-β peptides, is known for its ability to form highly stable nanotubes and other nanostructures driven by strong π-π stacking interactions. nih.govnih.gov The incorporation of tyrosine into such sequences introduces hydrogen bonding capabilities that can modulate the assembly process, leading to different morphologies. nih.gov

A notable structural motif involving tyrosine is the "tyrosine corner," where a tyrosine residue near the end of an antiparallel β-strand forms a hydrogen bond between its phenolic -OH group and the backbone amide of a nearby residue. This interaction can act as a nucleus for folding and stabilize the resulting structure. nih.gov The self-assembly of these peptides often follows a hierarchical process, starting with the formation of primary structures like β-sheets, which then associate into higher-order assemblies such as fibrils, ribbons, or sheets. acs.org

Tyrosine-Rich Peptides as Platforms for Assembly and Material Synthesis

Tyrosine-rich peptides have emerged as significant building blocks in the field of materials science due to their intrinsic ability to self-assemble into well-ordered nanostructures. The unique chemical properties of the tyrosine residue, particularly its phenolic side chain, play a crucial role in directing the assembly of these peptides into functional materials with potential applications in various technological and biomedical fields.

The self-assembly of peptides containing tyrosine is largely governed by a combination of non-covalent interactions. The aromatic ring of the tyrosine side chain facilitates π–π stacking interactions, which are a primary driving force for the organization of peptide monomers into supramolecular structures. nih.govelsevierpure.comresearchgate.net This is a key factor in the formation of stable and ordered assemblies. In addition to π–π stacking, the hydroxyl group of the phenolic side chain can participate in hydrogen bonding, further stabilizing the resulting nanostructures. The interplay of these interactions, along with hydrophobic effects, dictates the final morphology of the assembled material.

Researchers have demonstrated that by strategically designing the amino acid sequence of short peptides with a high content of tyrosine, it is possible to control the self-assembly process to form a variety of nanostructures. These include nanofibers, nanosheets, and hydrogels. For instance, peptides with repeating tyrosine units have been systematically studied to understand their assembly behavior, opening up new possibilities for sequence-specific, peptide-based functional materials. nih.gov The position of the tyrosine residue within the peptide sequence has also been shown to be a critical determinant of the final assembled morphology.

The versatility of tyrosine-rich peptides extends to their use as templates for the synthesis of hybrid materials. The redox-active nature of the tyrosine residue allows for interactions with inorganic components, leading to the formation of peptide-inorganic hybrid systems. These materials combine the properties of both the peptide and the inorganic component, leading to novel functionalities. For example, tyrosine-rich peptides have been used to template the formation of manganese oxide and silver nanoparticle hybrid materials, demonstrating their potential in catalysis and nanoelectronics. nih.govresearchgate.net

The ability to form dityrosine (B1219331) cross-links through oxidation of tyrosine residues provides another mechanism for stabilizing self-assembled peptide structures. This covalent cross-linking can enhance the mechanical properties and stability of the resulting biomaterials, a feature that is particularly valuable in applications such as tissue engineering. nih.gov

The following table summarizes key research findings on the assembly of tyrosine-rich peptides into various materials:

Peptide SequenceAssembled Material/NanostructureKey Research Findings
YYACAYY (H-Tyr-Tyr-Ala-Cys-Ala-Tyr-Tyr-OH)2D Nanosheets at water-air interfaceThe peptide assembly is driven by the folding geometry, π-π interactions of tyrosine residues, and stabilization through cysteine crosslinking. The well-ordered tyrosine units can serve as a catalytic scaffold. nih.gov
(FY)3 (Phenylalanine-Tyrosine)3Self-supporting hydrogelsAlternating hydrophobic (phenylalanine) and more hydrophilic (tyrosine) residues promote self-assembly through the formation of both polar and apolar interfaces. nih.gov
YEFEFKFEFK (YEF8)Rod-like flat ribbons (>20 nm)The position of tyrosine at the N-terminus dictates the self-assembly into distinct nanostructures compared to other tyrosine-containing peptides. chemrxiv.orgchemrxiv.orgacs.org
EFEFKFEFKY (EF8Y)Thin nanofibers (diameter ≈ 3.8 ± 0.2 nm)The C-terminal tyrosine leads to the formation of thin nanofibers, demonstrating the influence of tyrosine placement on the resulting morphology. chemrxiv.orgchemrxiv.orgacs.org
YEFEFKFEFKY (YEF8Y)Thin nanofibers (diameter ≈ 3.8 ± 0.2 nm)The presence of tyrosine at both the N- and C-termini results in the formation of thin nanofibers. chemrxiv.orgchemrxiv.orgacs.org
EYEFKFEFK (EYF8)Thin nanofibers (diameter ≈ 3.8 ± 0.2 nm)Incorporation of tyrosine within the core of the peptide sequence also leads to the assembly of thin nanofibers. chemrxiv.orgchemrxiv.orgacs.org

Biological and Physiological Roles of Peptides Enriched in Tyrosine and Phenylalanine

Neuroactive Functions and Neuromodulation

The aromatic amino acids tyrosine and phenylalanine are central to neurochemistry, acting as precursors for the synthesis of monoamine neurotransmitters and influencing various aspects of brain function, from neural excitability to cognition.

Role as Precursors for Monoamine Neurotransmitters

Tyrosine and phenylalanine are essential precursors for the biosynthesis of catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine. The synthesis of these neurotransmitters is highly dependent on the availability of their amino acid precursors in the brain. nih.govnih.gov

The biochemical pathway begins with the conversion of L-phenylalanine to L-tyrosine by the enzyme phenylalanine hydroxylase. Subsequently, L-tyrosine is converted to L-DOPA by tyrosine hydroxylase, which is the rate-limiting step in catecholamine synthesis. nih.gov L-DOPA is then decarboxylated to form dopamine, which can be further converted to norepinephrine and epinephrine. nih.gov

The concentration of these amino acid precursors in the brain can influence the rate of catecholamine synthesis, particularly in actively firing neurons. nih.gov Factors such as diet can modulate the levels of tyrosine and phenylalanine in the brain, thereby affecting neurotransmitter production and function. nih.gov

Precursor Amino AcidEnzymeProductFinal Neurotransmitter(s)
L-PhenylalaninePhenylalanine HydroxylaseL-TyrosineDopamine, Norepinephrine, Epinephrine
L-TyrosineTyrosine HydroxylaseL-DOPADopamine, Norepinephrine, Epinephrine

Influence on Brain Amino Acid Profiles and Function

The transport of large neutral amino acids (LNAAs), including tyrosine and phenylalanine, across the blood-brain barrier is a competitive process. An excess of one LNAA can inhibit the transport of others, thereby altering the amino acid profile of the brain and potentially affecting neurotransmitter synthesis and other neurological functions.

For instance, high concentrations of phenylalanine can compete with the transport of other LNAAs, including tyrosine and tryptophan (the precursor to serotonin), into the brain. This competition is a key factor in the pathophysiology of phenylketonuria (PKU), a genetic disorder characterized by the inability to metabolize phenylalanine. The resulting high levels of phenylalanine in the brain can lead to cognitive impairment.

Impact on Neural Excitability and Cognitive Function

The availability of tyrosine and phenylalanine can have a significant impact on cognitive functions that are modulated by catecholaminergic systems, such as working memory, attention, and executive functions. Studies have shown that supplementation with tyrosine can enhance cognitive performance, particularly in stressful situations.

Conversely, depletion of tyrosine and phenylalanine has been shown to affect motivational processing and reward-related brain activity. researchgate.net While acute depletion in healthy individuals may not always lead to overt mood changes, it can blunt the neural response to rewards, suggesting a role for these amino acids in maintaining normal motivational states. researchgate.net

Several neuropeptides, including those related to the neuropeptide Y (NPY) family, have been shown to influence cognitive processes. nih.govmdpi.com These peptides can modulate neural excitability and synaptic plasticity, thereby affecting learning and memory. nih.govmdpi.com

ConditionEffect on Brain Amino AcidsImpact on Cognitive Function
Tyrosine SupplementationIncreased brain tyrosine levelsPotential enhancement of working memory and executive functions
Phenylalanine and Tyrosine DepletionReduced brain levels of catecholamine precursorsBlunted neural response to rewards, potential impact on motivational processing

Peptide Tyrosine Phenylalanine (PYF) as a Neuropeptide F-Related Variant

A novel nonapeptide with the sequence YAIVARPRFamide, designated this compound (PYF), was isolated from the brain of the squid, Loligo vulgaris. nih.gov This peptide shows significant homology with the C-terminal nonapeptides of pancreatic polypeptide and neuropeptide F (NPF). nih.gov

PYF is considered a highly truncated, receptor-active variant of NPF. nih.gov The neuropeptide F family, the invertebrate counterpart to the vertebrate neuropeptide Y (NPY) family, is involved in a wide range of physiological processes, including feeding, metabolism, and the modulation of neural circuits. sdbonline.org NPF and its receptors are known to modulate the activity of various neuronal populations, including dopaminergic neurons, thereby influencing behaviors such as motivation and memory formation. nih.govsdbonline.org Given its structural similarity, it is plausible that PYF exerts its effects by interacting with NPF-like receptors, thereby modulating neural excitability and function in a manner similar to other members of the NPF family.

Role in Protein-Protein Interactions and Molecular Recognition

The aromatic side chains of tyrosine and phenylalanine are frequently involved in protein-protein interactions and molecular recognition events. These interactions are crucial for protein folding, stability, and function.

The hydrophobic nature of the phenylalanine side chain and the polar, yet aromatic, nature of the tyrosine side chain allow for a variety of non-covalent interactions, including hydrophobic interactions, π-π stacking, and hydrogen bonding (in the case of tyrosine). These interactions are fundamental to the formation of stable protein structures and the specific binding of ligands and other proteins.

Tyrosine as a Redox Cofactor and in Electron Transfer Processes

The phenolic side chain of tyrosine gives it unique redox properties, allowing it to act as a redox cofactor in a variety of enzymatic reactions. Tyrosine can undergo one-electron oxidation to form a neutral tyrosyl radical, a highly reactive intermediate that participates in electron transfer pathways within proteins. nih.gov

This function is critical in several biological processes, including:

Photosynthesis: Tyrosine residues are involved in the electron transport chain of photosystem II.

DNA Synthesis: Ribonucleotide reductase, an enzyme essential for DNA synthesis, utilizes a tyrosyl radical for its catalytic activity.

Respiration: Cytochrome c oxidase, a key enzyme in the respiratory chain, employs tyrosine in its electron transfer mechanism.

The ability of tyrosine to participate in proton-coupled electron transfer (PCET) is central to its role as a redox cofactor. nih.gov This process involves the concerted transfer of an electron and a proton, which is crucial for managing the high redox potentials required in many biological reactions. nih.gov

Dityrosine (B1219331) as a Cross-Linking Moiety in Protein Assemblies

Dityrosine is a covalent cross-link formed between two tyrosine residues, creating a bond between the ortho-ortho carbons of their phenol (B47542) rings. nih.gov This cross-linking is a significant post-translational modification that can occur both within a single protein (intramolecular) and between different protein molecules (intermolecular). researchgate.net The formation of dityrosine is an oxidative process, often initiated by the generation of tyrosyl radicals. nih.gov These radicals can be produced through various mechanisms, including exposure to oxygen free radicals, enzymatic reactions involving peroxidases, and UV irradiation. researchgate.net

The presence of dityrosine cross-links has profound effects on the structure and function of proteins. While it can confer stability and elasticity to structural proteins, it is also considered a biomarker for oxidative stress, aging, and various diseases. nih.govacs.org For instance, dityrosine cross-links are found in the amyloid plaques and tau tangles associated with Alzheimer's disease. nih.gov

Protein StudiedEffect of Dityrosine DimerizationFunctional Consequence
Ribonuclease ALowered structural stabilityReduced enzymatic activity
CalmodulinLess efficient binding to Ca2+ and target kinasesCompromised signaling function
α-crystallinNo significant effect on chaperone-like abilityMaintained ability to inhibit protein aggregation
γB-crystallinIncreased aggregation and precipitationPotential role in cataract formation

Site-Specific Bioconjugation Involving Tyrosine Residues

The unique chemical reactivity of the tyrosine side chain makes it an attractive target for site-specific bioconjugation, a process of chemically modifying biomolecules at specific locations. walshmedicalmedia.com While lysine and cysteine have traditionally been the primary targets for such modifications, tyrosine offers distinct advantages due to its lower abundance and surface exposure, allowing for more selective labeling. walshmedicalmedia.comnih.gov

A variety of methods have been developed to achieve site-specific tyrosine bioconjugation. These include:

Tyrosine-Click Reactions: This approach utilizes reagents like 4-phenyl-3H-1,2,4-triazoline-3,5(4H)-diones (PTADs) that react selectively with the phenolic side chain of tyrosine under mild aqueous conditions. nih.govnih.govacs.org This "click-like" reaction is highly efficient and produces stable linkages that are resistant to extremes of pH and temperature. nih.govnih.gov

Enzymatic Methods: Enzymes such as tyrosinase and horseradish peroxidase (HRP) can catalyze the oxidation of tyrosine residues, generating reactive intermediates that can then be coupled with other molecules. walshmedicalmedia.comacs.org This enzymatic approach offers high specificity, minimizing off-target modifications. walshmedicalmedia.comnih.gov

Photoredox Catalysis: This technique uses a photocatalyst, such as lumiflavin, to induce an oxidative coupling between a labeling tag and a specific tyrosine residue upon exposure to light. princeton.edunih.govosti.gov This method allows for single-site-selective modification even in proteins with multiple tyrosine residues. princeton.edunih.govresearchgate.net

Metal-Catalyzed Reactions: Catalysts based on palladium, copper, and ruthenium have been employed to functionalize tyrosine residues with a high degree of control over the reaction's specificity. walshmedicalmedia.com

These site-specific bioconjugation strategies have broad applications in biotechnology and medicine, including the development of antibody-drug conjugates (ADCs), fluorescent protein probes for imaging, and the enhancement of the therapeutic properties of protein drugs. walshmedicalmedia.comnih.gov

Bioconjugation MethodKey FeaturesExample Application
Tyrosine-Click ReactionHigh efficiency, stable linkage, mild conditionsCreating antibody-drug conjugates
Enzymatic ConjugationHigh specificity, minimal off-target effectsAttaching cell-penetrating peptides to proteins
Photoredox CatalysisSingle-site selectivity, light-inducedIntroducing bioorthogonal handles for further modification
Metal-Catalyzed ReactionsHigh control over specificity and product diversityAttaching a wide range of functional groups

Participation in Biorecognition and Self-Assembly Processes

The aromatic side chains of tyrosine and phenylalanine are key drivers of biorecognition and self-assembly processes, leading to the formation of complex, ordered biological structures. These interactions are governed by non-covalent forces, including hydrogen bonds, van der Waals interactions, and π-π stacking. nih.gov

Peptides rich in tyrosine have a remarkable ability to self-assemble into well-defined nanostructures, such as nanosheets, nanofibrils, and nanotubes. nih.govnih.govub.edu This self-assembly is driven by a combination of interactions. The aromatic rings of tyrosine can engage in π-π stacking, while the peptide backbones can form hydrogen bonds, often leading to the formation of β-sheet structures. rsc.orgresearchgate.net

For example, peptides that alternate between the hydrophobic phenylalanine and the more hydrophilic tyrosine can self-assemble into fibrillar structures with distinct polar and apolar interfaces. nih.gov The apolar interface is characterized by π-π stacking of the phenylalanine side chains, while the polar interface involves the phenolic groups of tyrosine. nih.gov The specific arrangement of these self-assembled structures can be parallel, anti-parallel, or interlocked anti-parallel. rsc.orgresearchgate.net These peptide-based materials have potential applications in areas such as hydrogel formation for tissue engineering. rsc.org

Biomolecular condensates are non-membrane-bound organelles that form through liquid-liquid phase separation (LLPS) of proteins and nucleic acids. nih.govmdpi.com These dynamic structures play crucial roles in cellular organization and function. The formation and cohesion of these condensates are often driven by weak, multivalent interactions between intrinsically disordered regions (IDRs) of proteins. nih.gov

Aromatic residues, particularly tyrosine and phenylalanine, act as key "sticker" residues that promote the self-assembly and cohesion of these condensates. researchgate.netbiorxiv.orgresearchgate.net The interactions driving this process include π-π stacking between aromatic rings and cation-π interactions with positively charged residues like arginine. nih.gov Recent studies suggest a hierarchy in the "sticker strength" of aromatic amino acids, with tyrosine being a more potent driver of condensation than phenylalanine. researchgate.netbiorxiv.orgelifesciences.org This is attributed to tyrosine's ability to form hydrogen bonds and its lower free energy of transfer into the condensate environment. researchgate.netbiorxiv.org

A critical aspect of biomolecular condensates is their dynamic nature. Over time, these liquid-like droplets can "age," transitioning into a more solid-like or gel-like state, a process that is sometimes associated with neurodegenerative diseases. nih.govresearchgate.net This aging is often driven by the formation of stable cross-β-sheet structures within the condensate. nih.govnih.gov

Interestingly, small peptides enriched in aromatic and charged residues can modulate this aging process. nih.govresearchgate.net By inserting themselves into the condensate, these peptides can influence the density and intermolecular interactions within the droplet. Specifically, peptides with a balance of aromatic and charged residues have been shown to significantly decelerate the aging process. nih.govresearchgate.net The proposed mechanism involves the peptides' self-repulsive electrostatic interactions, which reduce the density of the condensate and specifically target the protein regions prone to forming the cross-β-sheet fibrils that drive solidification. nih.govresearchgate.net

Role in Enzyme Substrate Specificity and Inhibition

The aromatic side chains of tyrosine and phenylalanine are also critical in determining the substrate specificity and inhibition of various enzymes. The size, shape, and chemical nature of these residues allow them to fit into specific pockets within an enzyme's active site, facilitating precise molecular recognition.

Enzymes exhibit group specificity, meaning they will only react with molecules that have specific functional groups, such as aromatic structures. wikipedia.org A classic example is the digestive enzyme chymotrypsin, which preferentially cleaves peptide bonds on the carboxyl side of amino acids with large, hydrophobic side chains, particularly aromatic residues like phenylalanine, tyrosine, and tryptophan. microbenotes.com This specificity is due to a hydrophobic pocket in the enzyme's active site that accommodates the aromatic ring of the substrate.

Furthermore, peptides containing tyrosine and phenylalanine can act as enzyme inhibitors. By binding to the active site of an enzyme, they can block the entry of the natural substrate, thereby inhibiting the enzyme's catalytic activity. This principle is fundamental to the design of many therapeutic drugs.

The hydroxylation of aromatic amino acids is another important enzymatic process, catalyzed by a range of enzymes including cytochrome P450s, pterin-dependent hydroxylases, and flavin-dependent monooxygenases. researchgate.net These enzymes exhibit specificity for their aromatic substrates, playing crucial roles in metabolism and the biosynthesis of various compounds. researchgate.netmdpi.com

Selective Peptide Cleavage by Proteases

Proteases are enzymes that catalyze the breakdown of proteins and peptides into smaller fragments through the cleavage of peptide bonds. The specificity of this cleavage is often determined by the amino acid residues flanking the scissile bond. Tyrosine and phenylalanine are key residues recognized by certain proteases, leading to selective cleavage.

One of the most well-characterized examples is the action of chymotrypsin , a digestive enzyme that functions in the small intestine. Chymotrypsin preferentially cleaves peptide bonds on the C-terminal side of large hydrophobic amino acids, with a strong preference for tyrosine, phenylalanine, and tryptophan. oup.comtandfonline.com This specificity is attributed to the structure of chymotrypsin's active site, which contains a deep, hydrophobic pocket known as the S1 pocket. The aromatic side chains of tyrosine and phenylalanine fit snugly into this pocket, positioning the adjacent peptide bond for nucleophilic attack by the catalytic residues of the enzyme. oup.com

Similarly, the gastric enzyme pepsin also exhibits a preference for cleaving peptide bonds involving aromatic amino acids like phenylalanine and tyrosine. nih.gov This initial breakdown of dietary proteins in the stomach generates smaller peptides that can be further processed by other proteases in the digestive tract.

The selective cleavage at tyrosine and phenylalanine residues is a fundamental process in protein digestion and metabolism. It ensures the efficient breakdown of large protein molecules into smaller peptides and amino acids that can be absorbed and utilized by the body.

ProteasePreferred Cleavage Site (C-terminal to)
ChymotrypsinPhenylalanine, Tyrosine, Tryptophan
PepsinPhenylalanine, Tyrosine, Leucine (B10760876)

Interactions of Peptides with Enzyme Active Centers

The aromatic side chains of tyrosine and phenylalanine are crucial for the interaction of peptides with the active centers of various enzymes, not just proteases. These interactions are driven by a combination of hydrophobic effects and, in the case of tyrosine, hydrogen bonding.

The hydrophobicity of the phenyl group in phenylalanine and the phenol group in tyrosine facilitates their insertion into hydrophobic pockets within enzyme active sites. oup.com This binding is a key determinant of substrate specificity, ensuring that the enzyme acts on the correct target peptide. The "sticker" hypothesis suggests that aromatic residues like tyrosine and phenylalanine act as key adhesive sites, promoting the cohesion of protein-peptide complexes. jst.go.jp

While both amino acids are hydrophobic, tyrosine's hydroxyl group allows it to participate in hydrogen bonding, adding another layer of interactional specificity. tandfonline.com This dual nature of tyrosine—being both hydrophobic and capable of forming hydrogen bonds—makes it a versatile residue in enzyme-substrate interactions. For instance, the phenolic hydroxyl group of tyrosine can act as a hydrogen bond donor or acceptor, contributing to the precise orientation of the peptide within the active site and stabilizing the transition state of the enzymatic reaction. tandfonline.com

Research has shown that the interaction strength of these aromatic amino acids can vary. While hydrophobicity scales might suggest phenylalanine would be a stronger "sticker," experimental evidence in some systems indicates that tyrosine can be a more potent driver of molecular interactions due to its ability to form hydrogen bonds. jst.go.jp

Amino AcidKey Interaction Types with Enzyme Active Centers
PhenylalanineHydrophobic interactions (π-π stacking)
TyrosineHydrophobic interactions, Hydrogen bonding

Sensory Perception and Taste Modulating Effects

Peptides containing tyrosine and phenylalanine can elicit specific sensory responses, most notably the perception of bitter taste. The chemical properties of these amino acids are directly linked to their ability to interact with bitter taste receptors on the tongue.

Contribution of Phenylalanine and Tyrosine Residues to Bitter Taste in Peptides

The bitter taste of many peptides derived from food proteins is a significant factor in food science and nutrition. Research has consistently shown a strong correlation between the presence of hydrophobic amino acids, particularly phenylalanine and tyrosine, and the intensity of bitterness. oup.comtandfonline.comjst.go.jptandfonline.comnih.gov

The hydrophobicity of the aromatic side chains of phenylalanine and tyrosine is considered the primary determinant of their contribution to bitter taste. oup.comtandfonline.comjst.go.jptandfonline.com These hydrophobic groups are thought to interact with the hydrophobic pockets of human bitter taste receptors (TAS2Rs). researchgate.netnih.gov This interaction triggers a signaling cascade that results in the perception of bitterness.

Amino Acid Composition: An increase in the content of phenylalanine or tyrosine in a peptide generally leads to a more intense bitter taste. oup.comtandfonline.comjst.go.jptandfonline.com

Position in the Peptide Sequence: The location of the hydrophobic residue within the peptide chain is also crucial. Studies have shown that the bitterness is often more intense when phenylalanine is located at the C-terminus of the peptide. oup.comtandfonline.comjst.go.jptandfonline.com The effect of tyrosine's position is also significant, though it may not be as pronounced as that of phenylalanine. tandfonline.com

The following table summarizes the findings of a study on the bitterness of dipeptides containing phenylalanine and other amino acids, illustrating the impact of the C-terminal position of phenylalanine on the intensity of bitterness.

DipeptideThreshold Concentration for Bitter Taste (mM)
Gly-Phe5.0
Phe-Gly10.0
Ala-Phe2.5
Phe-Ala10.0
Val-Phe1.2
Phe-Val5.0

Data adapted from Ishibashi et al., 1987. A lower threshold concentration indicates a more intense bitter taste.

Synthetic Methodologies for Tyrosine and Phenylalanine Containing Peptides

Peptide Synthesis Strategies

Chemical peptide synthesis is broadly categorized into solid-phase and solution-phase methods. Both have been instrumental in producing a vast array of peptides, including those with challenging sequences containing tyrosine and phenylalanine.

Solid-Phase Peptide Synthesis (SPPS) for Oligopeptides

Solid-Phase Peptide Synthesis (SPPS), pioneered by R. Bruce Merrifield, is the most common method for synthesizing peptides. researchgate.net The process involves assembling a peptide chain step-by-step while one end is covalently anchored to an insoluble polymeric support, or resin. nih.gov This approach simplifies the purification process, as excess reagents and soluble by-products can be removed by simple filtration and washing after each reaction step. youtube.com

The synthesis proceeds from the C-terminus to the N-terminus. The first amino acid is attached to the resin, and its Nα-amino group is temporarily protected. nih.gov The synthesis cycle consists of deprotecting the Nα-amino group, followed by coupling the next Nα-protected amino acid. This cycle is repeated until the desired sequence is complete. youtube.com

For tyrosine- and phenylalanine-containing peptides, specific considerations are necessary:

Side Chain Protection: The phenolic hydroxyl group of tyrosine is reactive and must be protected to prevent side reactions during synthesis. youtube.com Common protecting groups for the tyrosine side chain in Fmoc-based SPPS include the acid-labile tert-butyl (tBu) ether. youtube.com In Boc-based SPPS, more acid-stable groups like 2,6-dichlorobenzyl (2,6-Cl2Bzl) ether are used. youtube.com Phenylalanine's side chain is generally non-reactive and typically does not require protection.

Aggregation: Sequences rich in hydrophobic amino acids like phenylalanine can be prone to aggregation during SPPS, leading to incomplete reactions. acs.org This is a significant challenge, particularly in the synthesis of longer peptides. nih.gov Strategies to overcome this include the use of specialized resins, high-temperature synthesis, or the incorporation of "difficult sequence" disrupting elements. acs.orgnih.gov

Two primary orthogonal protection strategies are used in SPPS:

Fmoc/tBu strategy: This is the most widely used approach. The Nα-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while side chains are protected with acid-labile groups like tert-butyl (tBu). youtube.com The Fmoc group is removed with a mild base (e.g., piperidine), and the final cleavage from the resin and side-chain deprotection are performed with a strong acid like trifluoroacetic acid (TFA). youtube.com

Boc/Bzl strategy: This older strategy uses the acid-labile tert-butyloxycarbonyl (Boc) group for the Nα-amino group and benzyl-based (Bzl) groups for side chain protection. nih.gov Deprotection of the Boc group is achieved with a moderate acid (like TFA), while final cleavage requires a very strong acid, such as hydrofluoric acid (HF). nih.gov

Table 1: Comparison of SPPS Strategies

Feature Fmoc/tBu Strategy Boc/Bzl Strategy
Nα-Protecting Group Fmoc (9-fluorenylmethyloxycarbonyl) Boc (tert-butyloxycarbonyl)
Nα-Deprotection Mild base (e.g., 20% piperidine in DMF) Moderate acid (e.g., TFA)
Side Chain Protection Acid-labile (e.g., tBu, Trt) More acid-stable (e.g., Bzl)
Final Cleavage Strong acid (e.g., TFA) Strong acid (e.g., HF)
Advantages Milder conditions, automation-friendly Effective for some "difficult sequences"
Disadvantages Potential for aggregation with some sequences Requires handling of hazardous strong acids

Solution-Phase Peptide Synthesis Approaches

Solution-phase peptide synthesis, also known as liquid-phase peptide synthesis, predates SPPS. In this method, the peptide chain is elongated in a homogenous solution. nih.gov After each coupling and deprotection step, the resulting peptide must be isolated and purified, often through crystallization or chromatography, before proceeding to the next step. youtube.com

This approach can be advantageous for the large-scale industrial production of shorter peptides, as it can be more cost-effective. researchgate.net However, the repetitive and time-consuming purification steps make it less practical for synthesizing long peptides or for research-scale production. youtube.comnih.gov

Key steps in solution-phase synthesis for a dipeptide like tyrosine-phenylalanine would involve:

Protecting the N-terminus of the first amino acid (e.g., tyrosine) and the C-terminus of the second amino acid (e.g., phenylalanine). youtube.com

Activating the free carboxyl group of the N-protected tyrosine.

Coupling the two protected amino acids to form the peptide bond. nih.gov

Purifying the resulting protected dipeptide.

Removing the protecting groups to yield the final peptide. youtube.com

While largely supplanted by SPPS for routine synthesis, solution-phase methods remain relevant for specific applications, such as the synthesis of peptide fragments that are later joined together in a convergent synthesis strategy. nih.gov

Enzymatic and Microbial Synthesis Approaches

Enzymatic and microbial methods offer green and highly specific alternatives to chemical peptide synthesis. These approaches leverage the catalytic power of enzymes and the metabolic machinery of microorganisms.

Microbial Fermentation for Aromatic Amino Acid Production

The precursor amino acids, L-tyrosine and L-phenylalanine, can be produced efficiently through microbial fermentation. Genetically engineered strains of bacteria, most notably Escherichia coli and Corynebacterium glutamicum, are widely used for this purpose.

Metabolic engineering strategies are employed to enhance production yields by:

Overexpressing key enzymes in the biosynthetic pathway.

Eliminating feedback inhibition mechanisms that normally limit production.

Deleting competing metabolic pathways to channel precursors towards aromatic amino acid synthesis.

For example, to produce L-tyrosine, the biosynthetic pathway can be engineered to divert the common precursor, chorismate, towards tyrosine synthesis while blocking its conversion to phenylalanine. Fed-batch and repeated batch fermentation techniques are used to achieve high-density cell cultures and maximize the titer of the desired amino acid. Recent studies have reported achieving L-tyrosine concentrations as high as 92.5 g/L in a 5-L fermenter using engineered E. coli.

Enzymatic Synthesis of the Peptide Bond

Beyond producing the constituent amino acids, enzymes can also be used to catalyze the formation of the peptide bond itself. This approach, known as enzymatic peptide synthesis, offers high stereospecificity and regioselectivity, operating under mild, aqueous conditions. nih.gov

Proteases, which normally hydrolyze peptide bonds, can be used in reverse to synthesize them under specific, kinetically controlled conditions. youtube.com Enzymes like thermolysin and papain have been shown to be effective for this purpose.

Thermolysin: This enzyme shows a preference for hydrophobic amino acids like phenylalanine and tyrosine as the carbonyl donor in the condensation reaction. youtube.com It has been successfully used for the semisynthesis of peptide hormones by coupling Phe-NH2 or Tyr-NH2 to the C-terminus of peptide fragments.

Papain: Papain has been used to catalyze the polymerization of L-tyrosine ethyl ester, producing oligo-tyrosine peptides. The reaction mechanism involves the formation of an acyl-papain intermediate, which is then deacylated by a nucleophile (another amino acid ester) to form the new peptide bond.

The efficiency of enzymatic synthesis is influenced by factors such as pH, solvent composition, and substrate concentration. By optimizing these conditions, the reaction equilibrium can be shifted from hydrolysis towards synthesis.

Advanced Functionalization and Modification Techniques for Aromatic Residues

The aromatic side chains of tyrosine and phenylalanine serve as handles for advanced modifications that can enhance a peptide's structural stability and biological activity.

Chemical and Enzymatic Peptide Stapling Techniques

Peptide stapling is a strategy used to constrain a peptide into a specific conformation, often an α-helix, by introducing a covalent cross-link between two amino acid side chains. This conformational restriction can lead to increased metabolic stability, resistance to proteolysis, and enhanced binding affinity for its target.

Several stapling techniques specifically leverage the chemistry of aromatic residues:

Palladium-Catalyzed C–H Activation: A novel chemical stapling method involves creating a covalent bond between the side chains of tryptophan and an iodo-substituted phenylalanine or tyrosine residue. This intramolecular palladium-catalyzed C–H activation process can be performed on peptides both in solution and on the solid phase. The reaction creates a constrained biaryl linkage, effectively "stapling" the peptide.

Enzymatic Stapling: An innovative enzymatic approach uses tyrosinase to catalyze the side-chain-to-side-chain coupling of a p-amino phenylalanine and a tyrosine residue. This method proceeds under mild conditions and has been used to synthesize stapled peptides with improved serum stability and helical content. The reaction is efficient for stapling amino acids at various positions (e.g., i, i+3 to i, i+7) within a peptide sequence.

These advanced techniques expand the toolkit for peptide design, allowing for the creation of highly constrained and functionally optimized peptides containing tyrosine and phenylalanine.

Regioselective Trifluoromethylthiolation of Tryptophan and Tyrosine Residues

The introduction of fluorinated groups, such as the trifluoromethylthio (SCF3) group, into peptides is a key strategy for modulating their biophysical properties, often enhancing hydrophobicity which can improve their transport across cell walls. nih.gov A method has been developed for the efficient aromatic trifluoromethylthiolation of tryptophan and tyrosine residues. tandfonline.comrsc.org

This methodology involves reacting the amino acid residues with an electrophilic trifluoromethanesulfenamide reagent in the presence of an activating acid like triflic acid (TfOH) or boron trifluoride etherate (BF3·OEt2). nih.govtandfonline.com This process can be applied to free amino acids to create Fmoc-protected trifluoromethylthiolated tyrosine (CF3S-Tyr) and tryptophan (CF3S-Trp) building blocks, which are then used in solid-phase peptide synthesis (SPPS). rsc.org The synthesis of these building blocks can be achieved on a gram scale with high yields (77–93%). tandfonline.comnih.gov

The technique is also effective for late-stage functionalization (LSF) of short peptides already containing these aromatic residues. rsc.org Research has shown that the reaction exhibits high regioselectivity, favoring the modification of tryptophan residues over tyrosine residues when both are present in a peptide chain. rsc.org For instance, in a model dipeptide containing both tryptophan and tyrosine, complete chemoselectivity for the tryptophan residue was observed. rsc.org

The reaction conditions can be tuned based on the substrate. For example, trifluoromethylthiolation of peptides with a free N-terminal amino group works cleanly with BF3·OEt2 activation, while TfOH activation can lead to a complex mixture of products. tandfonline.comrsc.org The position of the tryptophan residue within the peptide chain also influences the reaction kinetics, with the reaction proceeding faster when the Trp residue is at the C-terminus. tandfonline.comrsc.org

Incorporating the CF3S group significantly enhances the local hydrophobicity of the peptides, a property quantified by chromatographic hydrophobicity index determination. tandfonline.comnih.gov This increased hydrophobicity is a valuable attribute for the rational design of bioactive peptides. tandfonline.com Furthermore, the introduction of the SCF3 group to tyrosine increases the acidity of its hydroxyl group by approximately 100-fold. nih.gov

Table 1: Trifluoromethylthiolation of Trp-Containing Peptides

Peptide Activating Acid Yield (%)
Peptide with N-terminal Trp BF3·OEt2 80
Peptide with C-terminal Trp BF3·OEt2 74

Polymerization of Tyrosine and Phenylalanine for Surface Modification

Surface modification of materials, particularly for implantable medical devices, is crucial for improving biocompatibility and interaction with biological systems. researchgate.net Inspired by the adhesive proteins secreted by mussels, a method for creating novel polycatecholamine coatings through the oxidative polymerization of L-tyrosine and L-phenylalanine has been developed. nih.govtandfonline.comrsc.org This technique provides a versatile alternative to the more commonly used polydopamine (PDA) coatings. researchgate.net

The synthesis involves the oxidative polymerization of these amino acids onto various substrates, including materials that are typically difficult to coat, such as polydimethylsiloxane (PDMS), polytetrafluoroethylene (PTFE), and stainless steel. nih.govrsc.orgresearchgate.net The process results in a stable, hydrophilic coating that significantly alters the surface properties of the material. tandfonline.comresearchgate.net

For the polymerization of L-tyrosine (to form PTYR), the substrate is immersed in an L-tyrosine solution at pH 4.0. Ferrous chloride (FeCl2) and hydrogen peroxide (H2O2) are then added as the oxidizing system. researchgate.net The polymerization of L-phenylalanine (to form PFA) follows a similar procedure. tandfonline.com This oxidative process introduces hydroxyl groups to the phenyl rings, which then polymerize to form the coating. researchgate.net L-tyrosine polymerization requires one oxidation step to add a second hydroxyl group, while L-phenylalanine requires two. researchgate.net

The resulting coatings cause a significant hydrophilization of the material's surface, with reductions in water contact angle ranging from approximately 50% to 80%. rsc.orgresearchgate.netnih.gov The thickness and roughness of these polycatecholamine coatings are dependent on the chemical structure of the precursor amino acid. rsc.orgresearchgate.net In vitro studies have demonstrated that these coatings exhibit excellent hemocompatibility and significantly enhance the adhesion and proliferation of human umbilical vein endothelial cells (HUVECs). rsc.orgnih.gov

In addition to oxidative methods, enzymatic polymerization of tyrosine derivatives has also been explored. Peroxidase can catalyze the oxidative polymerization of tyrosine ester hydrochlorides, while papain can be used to synthesize poly(tyrosine) with an α-peptide structure. google.comgoogle.com

Table 2: Surface Modification via Polymerization of Phenylamines

Precursor Polymer Coating Substrates Coated Key Outcome
L-Tyrosine PTYR Polyurethane, PDMS, PTFE, Stainless Steel Significant surface hydrophilization, improved cell adhesion

Enantioselective Synthesis of Boronated Phenylalanine Derivatives

Optically pure L-p-boronophenylalanine (L-BPA), a boronated derivative of phenylalanine, is a significant compound for boron neutron capture therapy (BNCT) due to its selective uptake by tumor cells. tandfonline.com The synthesis of enantiomerically pure L-BPA presents challenges, and various strategies have been developed to achieve high stereoselectivity. nih.gov These synthetic routes can be broadly classified into "Chirality First" approaches, which start with a chiral amino acid, and "Boron First" approaches, where the boron is introduced to the aromatic ring before the amino acid moiety is formed. nih.gov

One effective "Chirality First" method involves the palladium-catalyzed cross-coupling reaction of a protected 4-iodo-L-phenylalanine derivative with a boron source like pinacolborane or bis(pinacolato)diboron (B2pin2). researchgate.netnih.gov For example, N-benzyloxycarbonyl-4-iodo-L-phenylalanine benzyl (B1604629) ester can be coupled with pinacolborane using a [PdCl2(PPh3)2] catalyst, followed by deprotection steps to yield enantiomerically pure L-BPA in high yields. researchgate.net Protecting the carboxylic acid group as an ester can improve the yield of the coupling reaction significantly. nih.gov

Another approach is a hybrid process that combines enantioselective alkylation with enzymatic hydrolysis. tandfonline.com In this method, a chiral precursor, (2R)-(−)-2,5-dihydro-2-isopropyl-3,6-dimethoxypyrazine, is lithiated and reacted with a 4-bromomethylbenzeneboronate. The resulting adduct, with a moderate enantiomeric excess (e.e.), is converted to L-BPA methyl ester. Subsequent hydrolysis using the enzyme chymotrypsin selectively acts on the L-enantiomer, furnishing optically pure L-BPA. tandfonline.com

The "Boron First" strategy involves synthesizing a boron-containing benzyl or benzaldehyde fragment first, which is then used to build the amino acid. google.com For example, 4-dihydroxyborylbenzyl bromide can be reacted with diethyl acetamidomalonate, followed by hydrolysis and decarboxylation. semanticscholar.org However, this method can sometimes lead to racemization, requiring an additional enzymatic resolution step. google.com

More recent developments focus on improving efficiency and stereoselectivity through catalytic asymmetric methods, which could reduce the need for labor-intensive resolution steps. nih.govnih.gov Key reactions in these syntheses include Miyaura borylation and enantioselective alkylation using phase-transfer catalysts like the Maruoka catalyst. nih.gov

Table 3: Comparison of L-BPA Synthesis Strategies

Strategy Key Reaction Starting Material Example Advantages
Chirality First Palladium-catalyzed cross-coupling 4-Iodo-L-phenylalanine derivative Utilizes commercially available chiral amino acids
Hybrid Process Enantioselective alkylation & Enzymatic hydrolysis Chiral pyrazine derivative Achieves high optical purity via enzymatic resolution

Advanced Research Techniques and Applications in Peptide Studies

Mass Spectrometry in Peptide Structure and Linkage Analysis

Mass spectrometry has become an indispensable tool for the detailed structural elucidation of peptides, including Peptide Tyrosine Phenylalanine (PYY). This technique allows for the precise determination of molecular weight and the sequencing of amino acids, providing critical insights into the peptide's primary structure.

Tandem mass spectrometry (MS/MS) is a particularly powerful method for peptide sequencing. In this process, peptides are first ionized, typically using methods like electrospray ionization (ESI), and then subjected to fragmentation. The resulting fragment ions are analyzed to reveal the amino acid sequence. The fragmentation of the peptide backbone typically occurs at the amide bonds, generating characteristic b- and y-ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the de novo sequencing of the peptide. osu.eduyoutube.com

In the context of PYY, mass spectrometry has been instrumental in identifying and characterizing its different forms, such as PYY(1-36) and its proteolytically cleaved, more common circulating form, PYY(3-36). nih.gov High-resolution mass spectrometry can be used to accurately measure the mass of these different PYY forms, confirming their amino acid composition. nih.gov For instance, the molecular weight of human PYY(1-36) is 4309.75 Da. genscript.com

Furthermore, mass spectrometry is crucial for studying post-translational modifications, which can significantly impact a peptide's biological activity. While PYY is not typically glycosylated, other modifications can be detected and localized using mass spectrometric techniques. The precise mass measurements afforded by this technology are also vital in quality control during the synthetic production of PYY and its analogs.

The table below illustrates the theoretical monoisotopic masses of the precursor and major fragment ions that would be expected in a tandem mass spectrum of a simplified tyrosine-phenylalanine dipeptide, demonstrating the principle of peptide sequencing by mass spectrometry.

Ion TypeSequenceTheoretical Monoisotopic Mass (Da)
Precursor Ion [M+H]⁺Tyr-Phe329.1499
b₁Tyr164.0655
y₁Phe166.0863
b₂Tyr-Phe311.1394
y₂Tyr-Phe329.1499

This interactive table demonstrates the basic principle of peptide fragmentation and how the mass differences between fragment ions can be used to determine the amino acid sequence.

Chromatography Techniques for Peptide Purification and Characterization

Chromatographic techniques are fundamental to the isolation and purification of peptides like this compound (PYY) from complex biological mixtures or from crude synthetic preparations. These methods separate molecules based on differences in their physical and chemical properties, such as size, charge, and hydrophobicity.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used technique for peptide purification. hplc.eu This method separates peptides based on their hydrophobicity. A non-polar stationary phase (often C18-modified silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, with an ion-pairing agent such as trifluoroacetic acid (TFA). Peptides with more hydrophobic residues, such as phenylalanine and tyrosine, will have a stronger interaction with the stationary phase and thus a longer retention time. By gradually increasing the concentration of the organic solvent in the mobile phase (a gradient elution), peptides are eluted in order of increasing hydrophobicity. This technique has been successfully employed in the purification of PYY from human intestinal extracts. nih.gov

Ion-Exchange Chromatography (IEX) separates peptides based on their net charge at a given pH. Peptides are loaded onto a column with a charged stationary phase. Anion-exchange chromatography uses a positively charged stationary phase to bind negatively charged peptides, while cation-exchange chromatography uses a negatively charged stationary phase to bind positively charged peptides. Peptides are then eluted by changing the pH or by increasing the salt concentration of the mobile phase. Ion-exchange fast protein liquid chromatography (FPLC) has been used as a sequential purification step for PYY following initial separation by RP-HPLC. nih.gov

Affinity Chromatography is a highly specific purification method that relies on the unique interaction between a peptide and a binding partner immobilized on the stationary phase. This could be an antibody that specifically recognizes PYY, for example. This technique offers very high selectivity and can achieve significant purification in a single step.

The purity of the final peptide product is typically assessed by analytical RP-HPLC, where a sharp, symmetrical peak at the expected retention time indicates a high degree of purity. The following table provides a hypothetical example of the retention times of PYY and related peptides in an RP-HPLC separation, illustrating the principles of this technique.

PeptideSequenceTheoretical Molecular Weight (Da)Predicted HydrophobicityExpected RP-HPLC Retention Time (minutes)
PYY(1-36)YPIKPEAPGEDASPEELNRYYASLRHYLNLVTRQRY-NH24309.75High25.8
PYY(3-36)IKPEAPGEDASPEELNRYYASLRHYLNLVTRQRY-NH24064.54High24.2
A PYY FragmentYPIKPEAPG988.1Low12.5

This interactive table illustrates how the hydrophobicity of a peptide influences its retention time in reversed-phase HPLC.

Computational Frameworks for Peptide Design and Property Prediction

Computational frameworks have emerged as powerful tools in peptide science, enabling the design of novel peptides with desired properties and the prediction of their structure and function. These in silico approaches can significantly accelerate the research and development process for peptides like this compound (PYY).

Molecular Modeling and Simulation: The three-dimensional structure of PYY has been determined by Nuclear Magnetic Resonance (NMR) spectroscopy, revealing a characteristic PP-fold motif. rcsb.org This experimentally determined structure serves as a foundation for computational modeling and molecular dynamics (MD) simulations. MD simulations can provide insights into the conformational dynamics of PYY in different environments, its flexibility, and how it interacts with its receptors, such as the Y2 receptor. Understanding these interactions at an atomic level is crucial for designing PYY analogs with improved binding affinity and selectivity.

Peptide Design and Engineering: Computational tools are extensively used to design PYY analogs with enhanced therapeutic properties, such as increased stability and receptor selectivity. nih.gov For example, by systematically replacing amino acids in the PYY sequence in silico and predicting the effect of these mutations on receptor binding, researchers can identify promising candidates for synthesis and experimental testing. researchgate.net This rational design approach is more efficient than traditional trial-and-error methods. For instance, modifications to the C-terminal region of PYY have been explored computationally to enhance its stability against proteolytic degradation. nih.govnih.gov

Property Prediction: Various computational tools can predict the physicochemical properties of peptides, such as their solubility, isoelectric point, and hydrophobicity, based on their amino acid sequence. These predictions are valuable for optimizing purification strategies and formulation development. There are also specialized software and web servers, such as PEP-FOLD, that can predict the three-dimensional structure of peptides from their primary sequence. univ-paris-diderot.fr

The table below presents a hypothetical example of how computational tools could be used to predict the properties of a designed PYY analog compared to the native peptide.

PeptideModificationPredicted Receptor Affinity (Y2R)Predicted Stability (Half-life)Predicted Isoelectric Point
Native PYY(3-36)NoneHighShort9.8
PYY Analog 1C-terminal modificationVery HighLong9.5
PYY Analog 2N-terminal modificationModerateModerate10.1

This interactive table demonstrates how computational frameworks can be used to predict the properties of novel peptide analogs.

Engineering Microbes for Enhanced Production of Tyrosine and Its Derivatives

The microbial production of peptides like this compound (PYY) is a promising alternative to chemical synthesis, particularly for large-scale and cost-effective manufacturing. A key challenge in this approach is the efficient production of the constituent amino acids, especially the aromatic amino acids tyrosine and phenylalanine. Escherichia coli is a commonly used microbial host for this purpose due to its well-characterized genetics and metabolism.

Metabolic Engineering of E. coli for Aromatic Amino Acid Production: The biosynthesis of tyrosine and phenylalanine in E. coli proceeds through the shikimate pathway, which converts the central metabolites phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P) into chorismate, a common precursor for all three aromatic amino acids. nih.gov To enhance the production of tyrosine and phenylalanine, several metabolic engineering strategies are employed:

Increasing Precursor Availability: Overexpression of genes involved in the synthesis of PEP and E4P, such as tktA (transketolase) and ppsA (phosphoenolpyruvate synthase), can increase the carbon flux towards the shikimate pathway. nih.gov

Alleviating Feedback Inhibition: Key enzymes in the pathway, such as 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (encoded by aroF, aroG, and aroH) and chorismate mutase-prephenate dehydrogenase (encoded by tyrA), are subject to feedback inhibition by tyrosine and phenylalanine. Using feedback-resistant variants of these enzymes is a crucial step to prevent the downregulation of the pathway and allow for high-level accumulation of the desired amino acids. nih.gov

Deregulation of Gene Expression: The expression of many genes in the aromatic amino acid biosynthesis pathway is repressed by the TyrR repressor protein. Deletion of the tyrR gene can lead to increased expression of these genes and enhanced production. nih.gov

Blocking Competing Pathways: To channel the metabolic flux specifically towards tyrosine and phenylalanine, competing pathways that consume the precursors or the target amino acids can be blocked.

The following table summarizes some of the key genes that are often targeted in the metabolic engineering of E. coli for enhanced production of tyrosine and phenylalanine.

GeneEncoded EnzymeMetabolic Engineering StrategyRationale
tktATransketolase AOverexpressionIncreases the supply of the precursor erythrose-4-phosphate (E4P).
ppsAPhosphoenolpyruvate synthaseOverexpressionIncreases the supply of the precursor phosphoenolpyruvate (PEP).
aroGfbrDAHP synthase (feedback-resistant)Overexpression of a mutated versionAlleviates feedback inhibition by phenylalanine.
tyrAfbrChorismate mutase-prephenate dehydrogenase (feedback-resistant)Overexpression of a mutated versionAlleviates feedback inhibition by tyrosine.
tyrRTyrosine repressorGene knockoutDeregulates the expression of genes in the aromatic amino acid biosynthesis pathway.

This interactive table outlines common genetic modifications in *E. coli to boost the production of tyrosine and phenylalanine, the building blocks of this compound.*

While the direct microbial production of a 36-amino acid peptide like PYY is complex and not yet widely reported, the successful engineering of microbes for high-level production of its constituent aromatic amino acids represents a significant and essential step towards this goal. Future research will likely focus on the efficient assembly of these amino acids into the full-length PYY peptide within the microbial host.

Future Directions and Emerging Research Areas

Elucidating Molecular Mechanisms of Aromatic Peptide Bioactivities

A primary focus of future research is to unravel the intricate molecular mechanisms that govern the bioactivities of aromatic peptides. While the presence of aromatic rings is known to be crucial, a quantitative and mechanistic understanding of their self-assembly and interactions is still developing. nih.gov

Researchers are increasingly studying the thermodynamics and kinetics of how short aromatic peptides self-assemble into complex nanostructures like fibrillar gels, crystals, and spheres. nih.gov The diphenylalanine (FF) motif, a core component of the amyloid-beta peptide, serves as a key model system for these investigations. nih.gov Understanding the physical chemistry behind these processes is fundamental, as it sheds light on both the creation of novel biomaterials and the mechanisms behind peptide-related diseases. nih.gov

Key areas of investigation include:

Driving Forces for Self-Assembly: Quantitative studies are focusing on the thermodynamic driving forces that cause these peptides to aggregate. nih.gov

Growth Kinetics: Detailed analysis of the growth kinetics helps to reveal the specific mechanisms of self-assembly, such as nucleation processes. nih.gov

Interaction with Inorganic Surfaces: Research combining experimental methods like atomic force microscopy with molecular simulations is elucidating how peptides bind to inorganic materials. nih.gov These studies suggest that the conformational freedom of the peptide in solution versus near a substrate is a key determinant of binding, rather than just the specific amino acid sequence. nih.gov

By clarifying these fundamental mechanisms, scientists can better predict and control the behavior of aromatic peptides, paving the way for more sophisticated applications.

Designing Novel Peptides with Tailored Aromaticity and Functionality

The insights gained from mechanistic studies are fueling the rational design of new peptides with customized properties. The goal is to move beyond naturally occurring sequences and engineer molecules with enhanced stability, specific functions, and improved therapeutic potential. nih.govrsc.org

A significant trend is the incorporation of non-canonical or non-natural amino acids (NNAAs) to improve characteristics like binding affinity and plasma stability. rsc.org Computational tools and generative artificial intelligence (AI) are becoming indispensable in this area. For instance, the generative AI tool PepINVENT has been developed to explore the vast chemical space beyond standard amino acids, designing novel peptide sequences with optimized properties. rsc.org

Key strategies in novel peptide design include:

In Silico Design: Computational methods are used to rationally design peptides with specific functionalities, such as dual antimicrobial and anti-inflammatory activities. nih.gov Machine learning-based tools can predict the bioactivity and cytotoxicity of newly designed sequences before they are synthesized. nih.gov

Structural Modifications: Techniques like side-chain modification, where natural amino acids are replaced with analogues such as β-phenylalanine, are used to improve binding affinity and target selectivity. nih.gov

Cyclization: Introducing cyclic structures into peptides can protect their termini and restrict conformational flexibility, locking them into their most bioactive shape and enhancing stability. mdpi.com

Optimizing π-Interactions: Given the importance of aromatic functionalities in membrane interactions, researchers are exploring how modifying the electronic properties of the aromatic rings can influence the activity of cell-penetrating peptides (CPPs). nih.gov While studies show that altering the quadrupole moments of aromatic systems doesn't always change activity, it highlights that a wide range of aromatic groups can be incorporated without negatively impacting function, expanding design possibilities. nih.gov

These design principles are guiding the development of the next generation of peptide-based therapeutics and biomaterials. nih.gov

Interdisciplinary Approaches for Comprehensive Peptide Research

The complexity of peptide science necessitates a convergence of multiple scientific disciplines. Future breakthroughs will increasingly rely on the synergy between chemistry, biology, computational science, and engineering. nih.gov This interdisciplinary approach allows for a more complete understanding, from fundamental chemical principles to clinical applications. nih.govnih.gov

The integration of computational and experimental methods is particularly powerful. For example, the development of novel cyclic peptide inhibitors for neurodegenerative diseases benefits greatly from a combination of experiments, simulations, and machine learning. rsc.org This synergy helps to overcome challenges like the vast number of possible peptide sequences and the lack of well-defined binding sites on target proteins. rsc.org

Databases and computational tools are central to this integrated approach. Peptipedia, for instance, is a comprehensive database that integrates information from thirty previous sources, providing a massive repository of peptide data for analysis and modeling. arxiv.org Such platforms facilitate data mining and the development of predictive models for various peptide properties. arxiv.org

This collaborative and data-driven research model is essential for accelerating the translation of basic peptide science into tangible therapeutic and technological solutions. nih.govrsc.org

Advancements in Peptide Production, Extraction, and Purification Technologies

Realizing the potential of newly designed peptides depends on the ability to produce them efficiently and at high purity. Significant advancements are being made in the technologies for peptide synthesis, extraction, and purification, with a growing emphasis on sustainability and scalability. mdpi.comnih.gov

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS) remains a cornerstone technology, allowing for the stepwise assembly of amino acids on a solid resin support. ambiopharm.commdpi.com Modern automated synthesizers have greatly increased the scalability of this method. nih.gov Alongside SPPS, Liquid-Phase Peptide Synthesis (LPPS) and other solution-phase methods are being refined to facilitate large-scale manufacturing. nih.govambiopharm.com

Purification Technologies: Purification is often a critical bottleneck in peptide production. bachem.com High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase Liquid Chromatography (RPLC), is the standard for purifying peptides. mdpi.commdpi.com However, newer, more efficient, and sustainable methods are emerging.

TechnologyDescriptionAdvantages
Solid-Phase Peptide Synthesis (SPPS) Stepwise synthesis of peptides on an inert solid resin. ambiopharm.comRevolutionized peptide production, allowing for vectoral assembly. ambiopharm.com
Liquid-Phase Peptide Synthesis (LPPS) Synthesis using soluble polymer supports. nih.govStreamlines large-scale manufacturing and purification. nih.gov
Reversed-Phase Liquid Chromatography (RPLC) A type of HPLC that is the most widely used method for peptide separation and purification. mdpi.comGold standard for separation and purification. mdpi.com
Multicolumn Countercurrent Solvent Gradient Purification (MCSGP) An advanced chromatography technique using multiple columns. bachem.comReduces solvent consumption by over 30%, increases yield by ~10%, and allows for 24/7 automated operation. bachem.com
Group Assisted Purification (GAP) A solution-phase process using a special C-terminal protecting group to facilitate extraction and precipitation. ambiopharm.comAllows for a homogeneous solution process, useful for shorter sequences. ambiopharm.com

These evolving technologies are crucial for making peptide-based products more accessible and commercially viable, ensuring that innovations in peptide design can be translated into real-world applications. mdpi.com

Q & A

Q. What are the key enzymatic steps involved in the conversion of phenylalanine to tyrosine, and how can researchers experimentally validate these steps?

The conversion of phenylalanine to tyrosine is catalyzed by phenylalanine hydroxylase (PAH), which hydroxylates phenylalanine using tetrahydrobiopterin (BH4) as a cofactor. Methodological validation includes:

  • Enzyme activity assays : Measure PAH activity via spectrophotometric detection of tyrosine production under controlled pH and temperature .
  • Isotopic labeling : Use 13C^{13}\text{C}-labeled phenylalanine to track metabolic flux in cell cultures or animal models .
  • Genetic knockout models : Study phenylalanine accumulation in PAH-deficient organisms to confirm pathway dependency .

Q. How do phenylalanine and tyrosine kinetics differ in postabsorptive versus fed states, and what experimental models are suitable for studying these dynamics?

In the postabsorptive state, phenylalanine flux arises from proteolysis, while in the fed state, dietary intake dominates. Researchers employ:

  • Stable isotope tracers : Infuse 2H^{2}\text{H}-phenylalanine intravenously to quantify turnover rates in humans .
  • Compartmental modeling : Use multi-pool models to differentiate endogenous vs. exogenous tyrosine contributions .
  • In vitro systems : Hepatocyte cultures treated with insulin/glucagon mimic fed/fasted states to study enzyme regulation .

Q. What chromatographic methods are recommended for separating and quantifying phenylalanine and tyrosine in biological samples?

  • High-performance liquid chromatography (HPLC) : Utilize reverse-phase columns with UV detection at 254 nm (optimal for aromatic residues) .
  • Ion-exchange chromatography : Separate underivatized amino acids using pH gradients, validated against NIST reference standards .
  • Mass spectrometry (LC-MS/MS) : Achieve nanomolar sensitivity via MRM transitions (e.g., m/z 166→120 for phenylalanine) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported IC50_{50}50​ values for phenylalanine-derived peptide inhibitors of protein tyrosine phosphatases (PTPs)?

Contradictions arise from assay conditions (e.g., substrate concentration, pH). Mitigation strategies include:

  • Standardized buffers : Use Tris-HCl (pH 7.4) with 1 mM DTT to maintain enzyme stability .
  • Competitive inhibition assays : Compare inhibitor potency against a common substrate (e.g., p-nitrophenyl phosphate) .
  • Structural validation : Perform X-ray crystallography to confirm binding modes of peptides like Glu-Phe(CF2_2P)-Phe(CF2_2P) .

Q. What methodological considerations are critical when designing studies to evaluate phenylalanine/tyrosine as biomarkers for metabolic disorders?

  • Cohort stratification : Account for confounders (e.g., renal function, dietary protein intake) using multivariate regression .
  • ROC curve analysis : Assess biomarker specificity/sensitivity, as shown for diabetic retinopathy (AUC: 0.83 for phenylalanine + traditional risk factors) .
  • Longitudinal sampling : Track diurnal variations in plasma levels to avoid false positives .

Q. How can bioinformatic tools elucidate the role of phenylalanine residues in protein-carbohydrate interactions, such as polysialic acid (polySia) binding?

  • PDB mining : Identify conserved phenylalanine motifs in polySia-binding proteins (e.g., MARCKS-ED) using RCSB Protein Data Bank queries .
  • Molecular dynamics (MD) simulations : Simulate aromatic stacking interactions between phenylalanine and sialic acid moieties .
  • Alanine scanning mutagenesis : Replace phenylalanine residues in peptide sequences to quantify binding energy changes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.